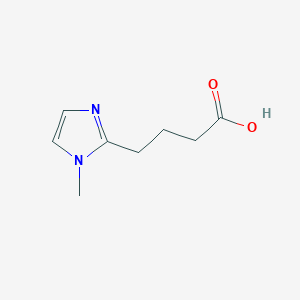

4-(1-Methyl-1h-imidazol-2-yl)butanoic acid

Description

The convergence of an imidazole (B134444) nucleus and a butanoic acid chain within a single molecular entity gives rise to a chemical system with inherent potential for diverse applications. The specific compound, 4-(1-Methyl-1H-imidazol-2-yl)butanoic acid, embodies this combination, positioning it within a class of molecules that are of significant interest to researchers. The following sections will deconstruct the importance of its core components, its structural placement among related derivatives, and the methods used to study such compounds.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in the fields of organic and medicinal chemistry. chemicalbook.comnih.govncats.io Its prevalence stems from a combination of desirable properties including high stability, water solubility, and the capacity for hydrogen bonding. chemicalbook.com The electron-rich nature of the imidazole core allows it to readily bind with a variety of enzymes and receptors, making it a common feature in many biologically active compounds. nih.govncats.io

The structural characteristics of the imidazole ring enable it to participate in multiple types of ligand-receptor interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov This versatility has led to its incorporation into numerous FDA-approved drugs with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com Furthermore, the imidazole nucleus is a key component of several naturally occurring molecules essential to biological systems, such as the amino acid histidine and histamine. semanticscholar.org The ability to easily modify the imidazole ring synthetically allows chemists to fine-tune the pharmacological profiles of drug candidates, further cementing its importance in drug discovery and development. chemicalbook.compharmaffiliates.com

Table 1: Prominent Marketed Products Containing the Imidazole Motif

| Drug Name | Therapeutic Class |

|---|---|

| Metronidazole | Antimicrobial |

| Omeprazole | Anti-inflammatory |

| Methotrexate | Anticancer |

| Cimetidine | Antihistaminic |

| Losartan | Antihypertensive |

This table is illustrative and not exhaustive.

The carboxylic acid group, -COOH, is one of the most important functional groups in organic chemistry. scbt.com Its presence in a molecule significantly influences its physical and chemical properties. The chief chemical characteristic of carboxylic acids is their acidity, which allows them to donate a proton. nist.gov At physiological pH, the ionization of the carboxylic acid group to a carboxylate anion (-COO⁻) can enhance the water solubility of a compound, a crucial factor for drug delivery and bioavailability. nih.gov

This functional group is a key component of pharmacophores in many active pharmaceutical ingredients. nih.gov Carboxylic acids are both hydrogen-bond acceptors and donors, enabling them to participate in the complex intermolecular interactions that govern molecular recognition at biological targets. scbt.com Beyond their role in biological activity, carboxylic acid moieties are versatile synthetic intermediates. They can be converted into a wide array of other functional groups, including esters, amides, and acid anhydrides, providing a gateway for the construction of more complex molecules. scbt.com

Table 2: Key Properties and Functions of the Carboxylic Acid Moiety

| Property/Function | Description |

|---|---|

| Acidity | Donates a proton (Brønsted-Lowry acid), leading to the formation of a resonance-stabilized carboxylate anion. scbt.comnist.gov |

| Solubility | The ionized carboxylate form generally increases a molecule's solubility in aqueous media. nih.gov |

| Hydrogen Bonding | Acts as both a hydrogen-bond donor (hydroxyl group) and acceptor (carbonyl group), influencing intermolecular interactions. scbt.com |

| Synthetic Handle | Can be readily converted into other functional groups like esters, amides, and acyl halides. scbt.com |

The compound this compound is a specific derivative within the broader family of imidazole-containing carboxylic acids. Its structure is characterized by a butanoic acid chain attached to the C2 position of an N-methylated imidazole ring.

Imidazole Core: The imidazole ring is N-methylated at the 1-position. This methylation prevents this nitrogen from acting as a hydrogen bond donor and influences the electronic properties and steric environment of the ring.

Butanoic Acid Side Chain: A four-carbon carboxylic acid chain provides flexibility and terminates in the functional -COOH group.

Linkage: The linkage between these two core moieties is at the C2 position of the imidazole ring. This specific point of attachment dictates the spatial relationship between the aromatic heterocycle and the acidic functional group.

This particular arrangement distinguishes it from other isomers, such as those where the butanoic acid chain is attached at the C4 or C5 position of the imidazole ring, or where the nitrogen is not methylated. Each of these structural variations would be expected to confer different physicochemical properties and, potentially, different biological activities. While specific research on this compound is not widely available in the reviewed literature, its structure places it firmly within a class of compounds that are actively investigated for their therapeutic potential.

The investigation of imidazole-containing carboxylic acids like this compound employs a range of established research methodologies.

Synthesis: The construction of such molecules typically involves multi-step synthetic routes. Common strategies for forming the imidazole ring itself include the Radziszewski synthesis, the Van Leusen imidazole synthesis, and various multi-component reactions. pharmaffiliates.combldpharm.com These methods allow for the controlled introduction of substituents onto the imidazole core. The carboxylic acid moiety is often introduced by alkylating the imidazole ring with a suitable haloalkanoic acid ester, followed by hydrolysis to the free acid.

Structural Characterization: Once synthesized, the precise structure of the compound is confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms and the positions of the substituents. usp.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. usp.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the characteristic C=O stretch of the carboxylic acid. usp.org

Purification and Analysis: Purification of the final compound and intermediates is typically achieved through techniques like flash column chromatography or recrystallization. The purity of the compound is then assessed using methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-(1-methylimidazol-2-yl)butanoic acid |

InChI |

InChI=1S/C8H12N2O2/c1-10-6-5-9-7(10)3-2-4-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |

InChI Key |

YGROHSZPRFGCTE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1CCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Imidazole (B134444) Ring Formation Strategies

The foundational step in the synthesis of 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid is the construction of the 1-methyl-1H-imidazole core, followed by its functionalization at the C2 position to allow for the introduction of the butanoic acid side chain.

Synthesis of 1-Methyl-1H-imidazole Precursors

The synthesis of the 1-methyl-1H-imidazole precursor can be achieved through several established routes. A common industrial method involves the acid-catalyzed methylation of imidazole with methanol (B129727). Alternatively, the Radziszewski reaction, which utilizes glyoxal, formaldehyde, and a mixture of ammonia (B1221849) and methylamine, provides another viable pathway. On a laboratory scale, methylation of the imidazole ring at the pyridine-like nitrogen, followed by deprotonation, is a frequently employed method.

A key precursor for introducing functionality at the C2 position is 1-methyl-2-imidazolecarboxaldehyde. This compound can be synthesized through various methods, including the oxidation of the corresponding carbinol with manganese dioxide or through formylation of a protected 2-imidazolelithium reagent orgsyn.org.

Functionalization at the C2 Position of the Imidazole Ring

Functionalization at the C2 position of the 1-methyl-1H-imidazole ring is a critical step to enable the attachment of the butanoic acid chain. One effective strategy involves the directed lithiation of a protected 1-methyl-1H-imidazole derivative. For instance, 1-(benzyloxy)imidazole can be selectively deprotonated at the C2 position using n-butyllithium. The resulting anion can then react with various electrophiles to introduce a substituent that can be further elaborated into the butanoic acid chain researchgate.net.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for C2 functionalization. Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been shown to be an efficient method for creating carbon-carbon bonds at this position under relatively mild conditions acs.org. This approach would typically involve the synthesis of a 2-halo-1-methyl-1H-imidazole intermediate.

Butanoic Acid Chain Introduction and Elaboration

Once the 1-methyl-1H-imidazole core is appropriately functionalized at the C2 position, the next stage involves the introduction and subsequent modification of the butanoic acid chain.

Strategies for Butanoic Acid Linkage to the Imidazole Core

Several strategies can be envisioned for attaching the butanoic acid chain to the imidazole core, often drawing analogies from the synthesis of related benzimidazole (B57391) compounds.

One plausible approach involves the reaction of a C2-functionalized imidazole with a suitable four-carbon building block. For example, a Grignard reagent prepared from a 2-halo-1-methyl-1H-imidazole could react with a protected 4-halobutanoic acid derivative. Alternatively, a direct C2-alkylation of 1-methylimidazole (B24206) with a reagent like ethyl 4-bromobutanoate could be explored, although this may present challenges with regioselectivity and reactivity.

A more controlled approach could start with 1-methyl-2-imidazolecarboxaldehyde. A Wittig reaction with a phosphonium ylide derived from a 4-halobutanoic acid ester could establish the carbon skeleton. Subsequent reduction of the resulting double bond would yield the saturated butanoic acid chain.

Analogous syntheses in the benzimidazole series often employ the condensation of a substituted o-phenylenediamine with a derivative of adipic acid or a related precursor to form the 2-substituted imidazole ring system with the butanoic acid chain already in place. A similar strategy, if a suitable acyclic precursor is available, could be adapted for the synthesis of the target imidazole. A one-pot synthesis for a related benzimidazolone butanoic acid involves the condensation of a protected benzimidazolone with methyl-4-chlorobutyrate, followed by hydrolysis google.com.

Chemical Modifications of the Carboxylic Acid Functionality (e.g., Esterification, Amide Formation, Hydrolysis)

The terminal carboxylic acid group of this compound allows for a variety of chemical transformations, most notably esterification, amide formation, and hydrolysis of a corresponding ester precursor.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, reaction with alkyl halides in the presence of a base can yield the desired ester. More modern methods utilize coupling reagents to facilitate the reaction under milder conditions semanticscholar.orgresearchgate.net.

Amide Formation: The synthesis of amides from the carboxylic acid involves coupling with a primary or secondary amine. This transformation is typically mediated by coupling reagents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or uronium-based reagents (e.g., HBTU, HATU), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) mdpi.com.

Hydrolysis: If the butanoic acid chain is introduced as an ester, a final hydrolysis step is required to obtain the target carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically an irreversible process that goes to completion. This usually involves treating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt google.com.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of the synthetic pathways to this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that are often fine-tuned include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents and catalysts.

In the context of imidazole ring synthesis , factors such as the concentration of reactants and the pH can significantly impact the yield. For instance, in the formation of imidazoles from glyoxal and ammonium salts, lower initial concentrations of glyoxal were found to favor higher yields of imidazole rsc.org.

For palladium-catalyzed cross-coupling reactions to functionalize the C2 position, the choice of ligand, base, and solvent system is crucial for achieving high yields and selectivity. The optimization of these parameters is a common practice to ensure efficient catalytic turnover and minimize side reactions researchgate.netrsc.orgnih.gov.

In Grignard reactions , which could be employed for C-C bond formation, maintaining anhydrous conditions is paramount to prevent quenching of the Grigenard reagent. The quality and activation of the magnesium turnings, as well as the rate of addition of the halide, can also significantly influence the yield and minimize the formation of byproducts like Wurtz coupling products quora.comresearchgate.net.

The following table provides illustrative examples of reaction conditions that could be optimized for key transformations in the synthesis of the target compound, based on analogous reactions reported in the literature.

| Reaction Step | Key Parameters for Optimization | Illustrative Conditions/Reagents | Potential Challenges |

| C2-Lithiation of Imidazole | Temperature, Lithiating Agent, Solvent | n-BuLi, THF, -78 °C to 0 °C | Over-lithiation, side reactions |

| Palladium-Catalyzed Cross-Coupling | Catalyst, Ligand, Base, Solvent, Temperature | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | Catalyst deactivation, low yields |

| Wittig Reaction | Base, Solvent, Temperature, Ylide stability | NaH, DMSO, room temperature | Stereoselectivity, purification |

| Ester Hydrolysis | Base/Acid concentration, Temperature, Solvent | NaOH (aq.), EtOH, reflux | Incomplete reaction, side reactions |

| Amide Coupling | Coupling Reagent, Base, Solvent, Temperature | HBTU, DIPEA, DMF, room temperature | Racemization, purification |

Table 1: Key Parameters for Optimization in the Synthesis of this compound and its Derivatives.

Design and Synthesis of Analogs and Derivatives from the Core Scaffold

The structural framework of this compound offers a versatile platform for medicinal chemistry, allowing for systematic modifications to explore structure-activity relationships (SAR). Advanced synthetic methodologies have been employed to generate a diverse library of analogs and derivatives by altering the imidazole ring, modifying the butanoic acid side chain, or incorporating additional fused heterocyclic systems. These transformations are crucial for optimizing the pharmacological profile of the lead compound.

Imidazole Ring Substitutions

The imidazole ring is a key component of the core scaffold, and its substitution pattern can significantly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets. While the parent structure features a methyl group at the N-1 position, the C-4 and C-5 positions are amenable to further functionalization, typically through electrophilic substitution reactions. slideshare.net

Common electrophilic substitution reactions applicable to the imidazole core include:

Halogenation: The imidazole ring can be halogenated, for instance, through bromination using bromine in a solvent like chloroform, or iodination. slideshare.net These halogenated derivatives can serve as valuable intermediates for further cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Nitration: Nitration of the imidazole ring can be achieved using a mixture of nitric acid and sulfuric acid. slideshare.net The resulting nitro-imidazole derivatives can be subsequently reduced to amino groups, providing a handle for a wide range of further chemical modifications, such as acylation or alkylation.

The reactivity of the imidazole ring is higher than that of pyrazole, making it more susceptible to electrophilic attack. slideshare.net However, the specific conditions for these reactions would need to be carefully optimized for the this compound scaffold to ensure selectivity and avoid unwanted side reactions on the butanoic acid chain.

| Substitution Type | Reagents | Potential Product | Purpose |

|---|---|---|---|

| Halogenation (Bromination) | Br₂ in Chloroform | 4-(4,5-Dibromo-1-methyl-1H-imidazol-2-yl)butanoic acid | Intermediate for cross-coupling reactions |

| Nitration | HNO₃ / H₂SO₄ | 4-(1-Methyl-4-nitro-1H-imidazol-2-yl)butanoic acid | Precursor for amino-substituted derivatives |

Modifications of the Butanoic Acid Side Chain

The butanoic acid side chain provides a critical anchor for modification, influencing the compound's solubility, metabolic stability, and interaction with target proteins. The carboxylic acid functional group is a versatile handle for various chemical transformations.

Chain Modification: The four-carbon chain can be shortened, lengthened, or functionalized. For instance, introducing unsaturation, such as a double bond, can impart conformational rigidity. A notable example is the synthesis of 4-oxo-2-butenoic acid derivatives from a benzimidazole core, which involves creating a ketone at the 4-position and a double bond between C-2 and C-3 of the side chain. nih.govsemanticscholar.org This type of modification significantly alters the geometry and electronic distribution of the side chain.

| Derivative Name | Modification | Core Scaffold | Reference |

|---|---|---|---|

| Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Ethyl Esterification | Benzimidazole | [No Source Found] |

| 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid | Oxidation to ketone and introduction of C=C double bond | Benzimidazole | nih.govsemanticscholar.org |

Heterocyclic Ring Fusions and Incorporations

Fusing an additional ring system to the imidazole core is a powerful strategy for creating structurally novel and complex derivatives. This approach significantly expands the chemical space and can lead to compounds with entirely new biological activities. The most common application of this strategy in relation to the core scaffold is the synthesis of benzimidazole derivatives.

Benzimidazole Synthesis: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. rsc.orgresearchgate.net In the context of the target scaffold, this compound, a benzimidazole analog would be synthesized by reacting a substituted N-methyl-o-phenylenediamine with adipic acid or a derivative thereof, followed by cyclization. This creates a rigid, planar benzimidazole system, which is a privileged structure in medicinal chemistry. rsc.org Numerous derivatives of 2-substituted benzimidazoles have been synthesized using this approach, often catalyzed by acids or metal catalysts to improve yields and reaction conditions. rsc.orgresearchgate.netorientjchem.org

Other Fused Systems: Beyond benzimidazoles, the imidazole ring can be fused with other heterocyclic systems. Methodologies exist for the synthesis of imidazo[1,2-a]pyridines and other nitrogen-bridgehead heterocycles. rsc.org These synthetic routes, such as the van Leusen imidazole synthesis, allow for the construction of diverse fused systems by reacting appropriate precursors with tosylmethyl isocyanide (TosMIC). mdpi.com These more complex scaffolds can offer unique three-dimensional shapes and pharmacophoric features.

| Fused System | General Synthetic Method | Key Precursors | Significance |

|---|---|---|---|

| Benzimidazole | Condensation Reaction (e.g., Phillips-Ladenburg) | o-phenylenediamines and carboxylic acids | Creates rigid, planar analogs; a privileged scaffold in drug discovery. rsc.orgresearchgate.net |

| Imidazo[1,2-a]pyridine | Enzyme-catalyzed or metal-catalyzed cyclization | 2-aminopyridines and α-haloketones | Forms nitrogen-bridgehead bicyclic systems with diverse biological activities. rsc.org |

| Pyrroloimidazole | van Leusen Multicomponent Reaction (MCR) | TosMIC, indole carbaldehydes, primary amines | Provides access to complex fused systems with potential neurological applications. mdpi.com |

Comprehensive Spectroscopic and Structural Characterization of this compound

Following a comprehensive search of available scientific literature and spectral databases, specific experimental data for the comprehensive spectroscopic and structural characterization of this compound could not be located. The required detailed research findings, including specific chemical shifts for ¹H NMR and ¹³C NMR, high-resolution mass spectrometry data, LC-MS/MS fragmentation patterns, and IR absorption frequencies, are not present in the public domain or the accessed resources.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and content inclusions, such as detailed data tables and research findings, for this specific compound. Information available pertains to related but structurally distinct molecules or provides general principles of the analytical techniques mentioned, which falls outside the scope of the user's specific request.

Comprehensive Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would allow for the unambiguous determination of the molecular structure of 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid in the solid state, including bond lengths, bond angles, and torsion angles. Furthermore, it would reveal crucial details about the packing of the molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces.

A typical crystallographic study would involve growing a single crystal of the compound suitable for X-ray diffraction. The crystal would then be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The key parameters obtained from an X-ray crystallographic analysis are presented in a standardized format. Had the data been available, a comprehensive crystallographic data table for this compound would be presented as follows:

| Parameter | Value |

| Empirical formula | C₈H₁₂N₂O₂ |

| Formula weight | 168.19 g/mol |

| Temperature | K |

| Wavelength | Å |

| Crystal system | e.g., Monoclinic, Orthorhombic, etc. |

| Space group | e.g., P2₁/c, Pbca, etc. |

| Unit cell dimensions | a = Å, α = ° |

| b = Å, β = ° | |

| c = Å, γ = ° | |

| Volume | ų |

| Z (molecules per unit cell) | |

| Density (calculated) | g/cm³ |

| Absorption coefficient | mm⁻¹ |

| F(000) | |

| Crystal size | mm³ |

| Theta range for data collection | ° to ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | |

| Independent reflections | [R(int) = ] |

| Completeness to theta = ° | % |

| Absorption correction | |

| Max. and min. transmission | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | R1 = , wR2 = |

| R indices (all data) | R1 = , wR2 = |

| Largest diff. peak and hole | e.Å⁻³ |

This table would be accompanied by a detailed discussion of the molecular structure, including illustrations of the molecule with atomic numbering, and an analysis of the intermolecular interactions that dictate the crystal packing arrangement.

Elemental Analysis for Compositional Verification and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed chemical formula.

For this compound (C₈H₁₂N₂O₂), the theoretical elemental composition would be:

Carbon (C): 57.13%

Hydrogen (H): 7.19%

Nitrogen (N): 16.65%

Oxygen (O): 19.02%

An experimental analysis would yield data that could be presented in the following format:

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 57.13 | Value |

| Hydrogen (H) | 7.19 | Value |

| Nitrogen (N) | 16.65 | Value |

Close agreement between the found and theoretical percentages (typically within ±0.4%) would provide strong evidence for the correct elemental composition and high purity of the synthesized this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Geometrical Parameters

Density Functional Theory (DFT) is a robust computational method used to examine the electronic and geometrical properties of molecules. bsu.by While specific DFT studies focused solely on 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid are not widely detailed in the literature, extensive research on related imidazole (B134444), benzimidazole (B57391), and butanoic acid derivatives provides a strong basis for understanding its characteristics. bsu.byresearchgate.netnih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d) or 6-311+G(d,p), are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. bsu.byresearchgate.net For the imidazole ring and butanoic acid chain, these calculations can elucidate the planarity of the ring and the preferred orientation of the carboxylic acid group.

Furthermore, DFT is used to determine key electronic properties by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. Natural Bond Orbital (NBO) analysis, another tool used alongside DFT, helps in understanding electron delocalization and intramolecular interactions, such as charge transfer between donor and acceptor orbitals. researchgate.net

Table 1: Key Electronic and Structural Parameters Obtainable from DFT

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. researchgate.net |

| Bond Lengths/Angles | Optimized geometric parameters of the molecule. | Defines the three-dimensional structure. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. researchgate.net |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like this compound, which contains a rotatable butanoic acid side chain, conformational analysis is essential to identify the most stable spatial arrangements (conformers). researchgate.netnih.gov

This analysis can be performed using various computational methods, from semi-empirical methods like AM1 to more rigorous DFT calculations. researchgate.net The process involves systematically rotating the single bonds in the butanoic acid chain and calculating the potential energy for each resulting conformation. The results are often visualized in a potential energy surface plot, which maps energy as a function of specific torsion angles. researchgate.net This allows researchers to identify low-energy, stable conformers that are more likely to be present under experimental conditions and to understand how substituents might influence these conformational preferences. nih.gov Such studies are foundational for understanding how the molecule's shape influences its activity.

Quantitative Structure-Activity Relationship (QSAR) Studies on Imidazole Derivatives (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. scientific.net For imidazole derivatives, QSAR models have been developed for a wide range of applications, including antifungal and anticancer activities, as well as for properties like corrosion inhibition. scientific.netresearchgate.netnih.gov

The methodology of a QSAR study involves several key steps:

Data Set Collection: A series of imidazole derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors are numerical values that represent different aspects of the molecule's structure and properties.

Model Development: Statistical techniques, such as multilinear regression (MLR) or machine learning algorithms like genetic function approximation, are used to build a mathematical equation linking the most relevant descriptors to the observed activity. scientific.netresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods like cross-validation (e.g., leave-one-out) to ensure its reliability. researchgate.net

The developed QSAR models can indicate which molecular features are important for the desired activity. For instance, a model might reveal that activity is positively correlated with hydrophobicity (LogP) and negatively correlated with a specific steric parameter, guiding the design of more potent derivatives. researchgate.netrjptonline.org

Table 2: Common Types of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Physicochemical | LogP (Partition Coefficient), Molar Refractivity, Surface Tension, Density | Describe properties like hydrophobicity, polarizability, and bulkiness. researchgate.net |

| Topological | Wiener Index, Zagreb Index, Balaban Index | Numerical values derived from the 2D graph representation of the molecule. researchgate.netscientific.net |

| Structural/Steric | Molecular Weight, van der Waals Volume | Describe the size and shape of the molecule. researchgate.net |

| Electronic | Dipole Moment, Sanderson Electronegativities | Describe the electronic charge distribution within the molecule. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions in Mechanistic Studies (excluding human targets)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This technique is crucial for studying the mechanism of action at a molecular level. Docking studies on imidazole derivatives have been performed against various non-human targets, such as fungal lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungi, and bacterial proteins. researchgate.netrjptonline.orgresearchgate.net

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated free energy of binding (ΔG_binding) in units like kcal/mol. rjptonline.orgmdpi.com A more negative score typically indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity. nih.gov These predictions are used to screen virtual libraries of compounds and prioritize those with the highest potential for binding to a target. mdpi.com For example, in a study of imidazole derivatives as potential antifungal agents, docking simulations can rank compounds based on their predicted affinity for the active site of fungal CYP51, helping to identify the most promising candidates for synthesis and experimental testing. researchgate.netrjptonline.org

Beyond predicting affinity, docking simulations provide a detailed three-dimensional model of the ligand within the target's binding site. mdpi.commdpi.com This model allows for the precise identification of key amino acid residues in the protein that interact with the ligand. researchgate.netresearchgate.net

Analysis of the docked pose reveals the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues.

Pi-Pi or Pi-Cation Interactions: Involve the aromatic imidazole ring interacting with aromatic residues (e.g., Phenylalanine, Tyrosine) or charged residues (e.g., Arginine) in the binding site. researchgate.net

By understanding these interactions, researchers can explain the structural basis for a compound's activity. For instance, a docking study might show that the nitrogen atoms of the imidazole ring coordinate with a heme iron in the active site of fungal CYP51, while the butanoic acid tail forms hydrogen bonds with polar residues, explaining the ligand's inhibitory mechanism. researchgate.net This knowledge is invaluable for designing new molecules with improved affinity and selectivity for the target.

Chemical Reactivity and Mechanistic Pathway Elucidation

Oxidation and Reduction Reactions of the Imidazole-Butanoic Acid System

The imidazole (B134444) ring is generally stable against oxidation and reduction under mild conditions. uobabylon.edu.iq However, the system can be forced to react under specific chemical or photochemical stimuli.

Oxidation: The imidazole ring is typically resistant to oxidizing agents like chromic acid. pharmaguideline.com However, it can be oxidized by more powerful reagents or biomimetic systems. For instance, chemical models of cytochrome P-450, which utilize reagents like iodosylbenzene, have been shown to efficiently oxidize 2-methylimidazole (B133640) to 2-methylimidazolone. nih.gov By analogy, 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid could potentially be oxidized at the C5 position of the imidazole ring to form the corresponding imidazolone (B8795221) derivative. This type of oxidation is considered a potential metabolic pathway for drugs containing a 2-methylimidazole moiety. nih.gov

Furthermore, some imidazole derivatives can undergo rapid photo-oxidation reactions. rsc.org Studies on lophine derivatives (2,4,5-triphenylimidazoles) indicate that under UV irradiation, the imidazole ring can be attacked by self-sensitized singlet oxygen, leading to the formation of intermediates like 1,2-dioxetanes and ultimately ring cleavage. rsc.org The butanoic acid side chain is generally stable to oxidation, though harsh conditions could lead to its degradation.

Reduction: The imidazole ring's aromaticity makes it resistant to catalytic hydrogenation under standard conditions. However, the ring can be reduced under more forceful conditions. The reduction of imidazolium (B1220033) salts, which are structurally related to the protonated form of this compound, with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄), can yield imidazolines (the dihydro-imidazole derivative). stackexchange.com The specific conditions, such as the solvent and temperature, can influence the outcome, with some reductions leading to the opening of the heterocyclic ring. stackexchange.comresearchgate.net

The carboxylic acid group of the butanoic acid chain can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 4-(1-Methyl-1h-imidazol-2-yl)butan-1-ol.

A summary of potential oxidation and reduction reactions is presented in the table below.

| Reaction Type | Reagent/Condition | Potential Product |

| Ring Oxidation | Cytochrome P-450 model (e.g., TPPMnCl, Iodosylbenzene) | 5-oxo derivative (imidazolone) |

| Ring Reduction | Sodium Borohydride (NaBH₄) | Imidazoline derivative |

| Side-Chain Reduction | Lithium Aluminum Hydride (LiAlH₄) | 4-(1-Methyl-1h-imidazol-2-yl)butan-1-ol |

Nucleophilic and Electrophilic Substitution Reactions on the Imidazole Ring

The reactivity of the imidazole ring in this compound towards substitution reactions is heavily influenced by its electronic properties. The ring is electron-rich, making it more susceptible to electrophilic attack than nucleophilic attack. researchgate.net

Nucleophilic Substitution: Direct nucleophilic substitution on the imidazole ring is generally difficult. pharmaguideline.com The ring's electron density repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it, which are absent in this molecule. pharmaguideline.com The C2 position is the most common site for nucleophilic attack when activated, but in the target compound, this position is already substituted with the butanoic acid chain. pharmaguideline.com The "pyridine-like" nitrogen (N3) possesses a lone pair of electrons and can act as a nucleophile, attacking electrophiles like alkyl halides to form quaternary imidazolium salts. wikipedia.orgyoutube.com

Electrophilic Substitution: The imidazole ring is activated towards electrophilic aromatic substitution. The reaction proceeds through the formation of a stable cationic intermediate. uobabylon.edu.iq The N-methyl group and the C2-alkyl chain are electron-donating groups, which further activate the ring and direct incoming electrophiles primarily to the C4 and C5 positions. libretexts.org Electrophilic attack at the C2 position is disfavored due to the formation of a less stable intermediate. uobabylon.edu.iq Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield a mixture of 4-nitro and 5-nitro derivatives. uobabylon.edu.iq

Halogenation: Reaction with bromine or chlorine, often with a Lewis acid catalyst, would result in substitution at the C4 and/or C5 positions. uobabylon.edu.iq Thermodynamic studies on the halogenation of imidazolium cations suggest that such reactions are generally favorable. arxiv.org

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the C4 or C5 position. uobabylon.edu.iq

The table below outlines the expected outcomes of substitution reactions.

| Reaction Type | Reagent | Expected Substitution Position(s) |

| Nucleophilic Attack (by N3) | Alkyl Halide (R-X) | N3-alkylation (forms imidazolium salt) |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | C4 and C5 |

| Electrophilic Halogenation | Br₂ or Cl₂ | C4 and C5 |

| Electrophilic Sulfonation | Fuming H₂SO₄ | C4 and C5 |

Acid-Base Properties and Their Influence on Chemical Behavior

This compound is an amphoteric compound, meaning it possesses both acidic and basic properties. This is due to the presence of the basic imidazole ring and the acidic carboxylic acid group.

Basicity: The N3 nitrogen atom of the imidazole ring has a lone pair of electrons in an sp² hybrid orbital, making it a Lewis base capable of accepting a proton. The pKa of the conjugate acid of 1-methylimidazole (B24206) is approximately 7.4. The presence of the electron-donating alkyl group at the C2 position is expected to slightly increase the basicity of the ring compared to unsubstituted imidazole. encyclopedia.pub

Acidity: The carboxylic acid group (-COOH) on the butanoic acid chain is a Brønsted-Lowry acid, capable of donating a proton. The pKa of butanoic acid is around 4.8. The imidazole ring's electronic influence on the carboxyl group's pKa is expected to be minimal due to the insulating alkyl chain.

In strongly acidic solutions (pH < 4), the carboxylic acid will be protonated (-COOH) and the imidazole N3 will also be protonated, resulting in a net positive charge (cationic form).

In moderately acidic to neutral solutions (pH between ~5 and ~7), the carboxylic acid will be deprotonated (-COO⁻) while the imidazole ring remains protonated, leading to a neutral zwitterionic form.

In alkaline solutions (pH > 8), the carboxylic acid will be deprotonated (-COO⁻) and the imidazole N3 will be in its neutral form, resulting in a net negative charge (anionic form).

These acid-base properties are critical to the molecule's chemical behavior, influencing its solubility, reactivity, and interactions with other molecules. For example, the nucleophilicity of the N3 atom is neutralized upon protonation in acidic media.

| Functional Group | Property | Approximate pKa | Dominant Form at pH 7 |

| Imidazole Ring (N3) | Basic | 7.4 (of conjugate acid) | Protonated (-NH⁺-) |

| Butanoic Acid | Acidic | 4.8 | Deprotonated (-COO⁻) |

Reaction Kinetics and Thermodynamic Studies of Transformations

Reaction Kinetics: Kinetic studies on N-methylimidazole have shown that it can act as an effective nucleophilic catalyst in acylation and acetylation reactions. nih.gov The reaction mechanism can vary depending on the acylating agent; for example, the reaction with acetyl chloride proceeds via a nucleophilic pathway involving an N-acylated intermediate, while the reaction with acetic anhydride (B1165640) proceeds through general base catalysis. nih.gov The rate of such reactions can be determined by monitoring the disappearance of reactants or the appearance of products over time, often using spectroscopic methods. For this compound, the kinetics of esterification of the carboxylic acid group could be studied, as could the kinetics of N3-alkylation to form a quaternary salt. These rates would be dependent on factors such as temperature, concentration, solvent, and the presence of catalysts.

Thermodynamic Studies: Thermodynamic analysis of reactions involving imidazoles typically involves measuring key parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to determine the spontaneity and energy profile of a transformation. For instance, quantum chemical calculations have been used to investigate the thermodynamics of N-alkylation of imidazoles with various carbonates, elucidating the energy profiles and transition states. researchgate.net Similarly, the thermodynamics of halogenating the imidazole ring have been studied, showing that such reactions are generally permitted from a Gibbs free energy perspective. arxiv.org For this compound, a thermodynamic study of the protonation/deprotonation equilibria would provide valuable information on its behavior in different environments. Calorimetric titrations could be employed to determine the enthalpy of these acid-base reactions.

| Reaction Type | Kinetic Parameters of Interest | Thermodynamic Parameters of Interest |

| Esterification (Side-Chain) | Rate constant (k), Activation Energy (Ea) | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) |

| N3-Alkylation (Ring) | Rate constant (k), Reaction Order | Enthalpy (ΔH), Entropy (ΔS), Gibbs Free Energy (ΔG) |

| Acid-Base Equilibria | Proton transfer rates | pKa, Enthalpy of protonation (ΔH) |

In Vitro Bioactivity Studies and Mechanistic Research Non Clinical Focus

In Vitro Antimicrobial Activity Screening Methodologies (e.g., MIC, MBC assays against bacterial/fungal strains)

The primary evaluation of a compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nelsonlabs.comqlaboratories.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. researchgate.net The MBC is the lowest concentration that results in microbial death, typically defined as a ≥99.9% reduction in the initial bacterial inoculum. qlaboratories.comnih.gov

These assays are commonly performed using broth microdilution methods in 96-well plates, which allow for the testing of multiple concentrations and strains simultaneously. researchgate.netbmglabtech.com A standardized inoculum of the target microorganism is added to wells containing serial dilutions of the test compound in a suitable growth medium, such as Mueller-Hinton Broth. nelsonlabs.com After incubation, the MIC is determined by visual inspection for turbidity or by measuring optical density. bmglabtech.com To determine the MBC, aliquots from the wells showing no growth are subcultured onto agar (B569324) plates without the compound; the lowest concentration that prevents growth on these plates is the MBC. qlaboratories.com

The structural differences in the cell walls of Gram-positive and Gram-negative bacteria often lead to varied susceptibility to antimicrobial agents. mdpi.com Gram-positive bacteria possess a thick peptidoglycan layer, whereas Gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane, which can act as a barrier to certain compounds. mdpi.com Therefore, screening of 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid would involve testing against a panel of representative strains from both groups.

While specific research on this compound is limited, studies on other organic acids and imidazole (B134444) derivatives show varied activity. For instance, butyric acid has demonstrated inhibitory effects against both Gram-negative species like Escherichia coli and Salmonella enterica, and Gram-positive species such as Clostridium perfringens. nih.govnih.govmdpi.com The activity of novel carbazole (B46965) derivatives has also shown greater potential against Gram-positive strains like Staphylococcus aureus than against Gram-negative ones. nih.gov

Hypothetical MIC and MBC values for this compound, based on typical screening results for similar compounds, are presented below.

Table 1: Illustrative Antimicrobial Activity of this compound This table presents hypothetical data for illustrative purposes.

| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 64 | 128 |

| Enterococcus faecalis | Gram-Positive | 128 | 256 |

| Escherichia coli | Gram-Negative | 256 | >512 |

| Pseudomonas aeruginosa | Gram-Negative | >512 | >512 |

The antifungal activity of this compound is assessed using similar methodologies to antibacterial screening, primarily through MIC determination. mdpi.com Assays are adapted for fungal species, often using different growth media and incubation conditions. Common target organisms include yeast species like Candida albicans and filamentous fungi such as Aspergillus fumigatus. mdpi.com Imidazole-based compounds are a well-known class of antifungal agents. nih.gov For example, studies on novel aminothioxanthones have demonstrated broad-spectrum antifungal effects against various clinically relevant fungi. mdpi.com

Table 2: Illustrative Antifungal Activity of this compound This table presents hypothetical data for illustrative purposes.

| Fungal Strain | Type | MIC (µg/mL) |

|---|---|---|

| Candida albicans | Yeast | 32 |

| Aspergillus fumigatus | Filamentous Fungi | 64 |

| Trichophyton rubrum | Dermatophyte | 32 |

Enzyme Inhibition Studies (e.g., α-amylase, histone deacetylase, not human disease targets)

Many bioactive compounds exert their effects by inhibiting enzymes. nih.gov In a non-clinical context, enzyme inhibition assays are used to understand a compound's potential mechanisms and broader biological activities. For instance, imidazole derivatives have been investigated as inhibitors of various enzymes, including histidine decarboxylase and carbonic anhydrases. nih.govresearchgate.net

An enzyme inhibition study would involve incubating the target enzyme with its substrate in the presence of varying concentrations of this compound. The rate of product formation is measured, often using a spectrophotometric or fluorometric method. The concentration of the compound that causes 50% inhibition of the enzyme's activity is determined as the IC50 value. nih.gov

Receptor Binding Assays for Mechanistic Understanding (non-human, non-clinical models)

To understand how a compound might interact with cellular signaling, receptor binding assays are employed. nih.gov These assays measure the affinity of a compound for a specific receptor. Typically, a radiolabeled ligand known to bind the receptor is used in a competition assay with the test compound. nih.gov The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the compound's binding affinity (Ki). nih.govnih.gov While specific receptor binding studies for this compound are not prominent in the literature, research on other imidazodiazepines has explored their binding at various non-human receptors. mdpi.com

Investigation of Cellular Pathway Modulation in Model Systems (e.g., yeast cells, non-human cell lines)

Model organisms like the yeast Saccharomyces cerevisiae are valuable tools for investigating how a compound affects cellular pathways. researchgate.net Yeast cells have signaling pathways that are conserved in higher organisms, such as the Cell Wall Integrity (CWI) pathway, which is crucial for responding to environmental stress. nih.govmdpi.com

To study the effect of this compound on a pathway like CWI, researchers would expose yeast cells to the compound and monitor key events. This could include observing changes in cell morphology, measuring the activation of specific proteins like the MAP kinase Slt2/Mpk1, or analyzing the transcriptional regulation of pathway-dependent genes. researchgate.netmdpi.com Perturbations in these pathways can provide insight into the compound's mode of action. mdpi.com

Structure-Activity Relationships (SAR) in Non-Clinical Bioactivity

Structure-Activity Relationship (SAR) studies are essential for optimizing the bioactivity of a lead compound. By synthesizing and testing a series of analogues of this compound, researchers can determine which parts of the molecule are critical for its activity. nih.gov For example, studies on other imidazole-derived compounds have shown that the carboxylic acid and imidazole moieties are often crucial for activity, while other parts of the structure can be modified to enhance potency or other properties. nih.gov Similarly, SAR studies on imidazodiazepines revealed that ester and amide bioisosteres were among the most active ligands for certain receptors, whereas carboxylic acid groups eliminated that specific activity. mdpi.com An SAR study of this compound would involve modifying the butanoic acid chain, the methyl group on the imidazole ring, or adding substituents to the imidazole ring to observe the effects on antimicrobial or enzyme-inhibiting activity.

Applications in Chemical Synthesis and Research Tool Development

Role as Synthetic Intermediates in Complex Organic Molecule Construction

The imidazole (B134444) ring is a fundamental structural motif in many biologically active molecules and pharmaceuticals. researchgate.netnih.gov Consequently, substituted imidazoles like 4-(1-methyl-1h-imidazol-2-yl)butanoic acid serve as versatile building blocks in organic synthesis. While direct examples of the use of this compound are not extensively detailed in publicly available literature, the synthetic utility of closely related benzimidazole (B57391) analogues is well-documented, particularly in the pharmaceutical industry.

A prominent example is the synthesis of the anticancer drug Bendamustine. A key intermediate in this process is 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid . google.comchemicea.compharmaffiliates.com This compound undergoes a series of reactions, including reduction of the nitro group and subsequent alkylation, to yield the final active pharmaceutical ingredient. google.comjustia.comnewdrugapprovals.org The synthesis pathway highlights the importance of the substituted benzimidazole-2-yl)butanoic acid core in constructing the final complex molecule.

The general synthetic pathway to Bendamustine often involves the following key transformations of the intermediate:

| Step | Reactant/Intermediate | Transformation | Product |

| 1 | 2-fluoro-5-nitroaniline and glutaric anhydride (B1165640) | Acylation | 5-(2-fluoro-5-nitroanilino)-5 -oxopentanoic acid |

| 2 | 5-(2-fluoro-5-nitroanilino)-5 -oxopentanoic acid and methylamine | Substitution and cyclization | 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid google.com |

| 3 | 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid | Esterification | Alkyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate google.com |

| 4 | Alkyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate | Reduction of nitro group | Alkyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate justia.com |

| 5 | Alkyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | Alkylation with ethylene (B1197577) oxide or 2-haloethanol | Alkyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate justia.comnewdrugapprovals.org |

| 6 | Alkyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoate | Chlorination and Hydrolysis | Bendamustine Hydrochloride newdrugapprovals.orgquickcompany.in |

The imidazole moiety itself is a versatile scaffold for creating diverse molecular architectures. researchgate.net For instance, imidazole derivatives are used in the synthesis of compounds with potential anti-HIV activity, such as 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives. nih.govsemanticscholar.org The synthesis of various other imidazole-containing structures for antimicrobial and other biological activities further underscores the importance of imidazole-based butanoic acids as starting materials or key intermediates. nih.govmdpi.com

Use as Reference Standards in Analytical Chemistry Research

In analytical chemistry, particularly in pharmaceutical quality control, reference standards are crucial for ensuring the identity, purity, and potency of drug substances and products. While specific documentation on the use of this compound as a reference standard is limited, related compounds are commercially available and utilized for this purpose.

For example, Bendamustine Related Compound B , which is chemically known as 4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride , is available as a pharmaceutical secondary standard and a certified reference material. sigmaaldrich.comsigmaaldrich.comcymitquimica.com These standards are used in various analytical applications, including pharmaceutical release testing and method development for both qualitative and quantitative analyses. sigmaaldrich.com

The availability of such closely related compounds as certified reference materials from organizations like the United States Pharmacopeia (USP) suggests a potential role for this compound as a reference standard in relevant analytical contexts, such as in the analysis of related impurities or metabolites in drug development. sigmaaldrich.comusp.org

| Compound Name | CAS Number | Application | Supplier Examples |

| 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoic Acid | 31349-48-1 | Intermediate, Impurity Standard chemicea.compharmaffiliates.com | Chemicea, Pharmaffiliates |

| 4-(1-Methyl-5-morpholino-1H-benzimidazol-2-yl)butanoic acid hydrochloride | N/A | Pharmaceutical Secondary Standard, Certified Reference Material sigmaaldrich.comsigmaaldrich.comusp.org | USP, Sigma-Aldrich |

Development of Chemical Probes for Biological Research (non-clinical)

Chemical probes are small molecules used to study and manipulate biological systems. The development of fluorescent probes, in particular, has become indispensable for visualizing and understanding cellular processes. nih.govmdpi.com These probes are often designed with a fluorophore (a fluorescent core) and a recognition site that interacts with a specific target, leading to a change in the fluorescence signal. nih.gov

The imidazole scaffold is a component of some biological probes due to its ability to participate in molecular interactions. However, there is limited specific information in the scientific literature detailing the use of this compound in the development of chemical probes for non-clinical biological research. The design of such probes often requires the strategic combination of a signaling unit (like a fluorophore) and a target-binding unit. nih.gov While the butanoic acid chain offers a potential linker for attaching other functional groups, further research would be needed to explore its utility in creating targeted chemical probes.

Potential in Material Science and Corrosion Inhibition Research

Imidazole and its derivatives have garnered significant attention in material science, particularly as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.net The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. researchgate.net

The mechanism of inhibition by imidazole derivatives typically involves:

Adsorption: The imidazole ring, with its nitrogen atoms containing lone pairs of electrons, can coordinate with vacant d-orbitals of metal atoms. The aromatic ring can also contribute to adsorption through π-electron interactions.

Film Formation: This adsorption leads to the formation of a protective film on the metal surface, which can be either a physical barrier or a more complex layer that alters the electrochemical processes of corrosion.

While direct studies on this compound as a corrosion inhibitor are not prominent in the available literature, the structural features of the molecule suggest potential efficacy. The presence of the electron-rich imidazole ring and the carboxyl group could enhance its adsorption onto metal surfaces. Research on other imidazole-based compounds has demonstrated their potential in creating materials with increased resilience to environmental degradation. mdpi.com Further investigation is required to fully elucidate the corrosion inhibition properties of this compound and its applicability in material science.

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Chiral Imidazole-Butanoic Acid Analogs

The synthesis of single-enantiomer chiral drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a molecule can exhibit vastly different biological activities. The development of asymmetric synthetic methods for producing chiral analogs of 4-(1-Methyl-1h-imidazol-2-yl)butanoic acid represents a significant area of future research. Current innovative approaches in asymmetric synthesis, though not yet applied specifically to this molecule, offer a roadmap for creating its chiral derivatives with high enantiomeric purity.

One promising strategy is the use of chiral phosphoric acid catalysts in multicomponent reactions. This method has been successfully employed for the atroposelective synthesis of other complex heterocyclic structures like axially chiral imidazo[1,2-a]pyridines, achieving excellent yields and high enantioselectivities (>99% ee). nih.gov Applying this catalytic system to the synthesis of imidazole-butanoic acid analogs could provide a modular and efficient route to a wide array of chiral products. nih.gov

Furthermore, the derivatization of the butanoic acid side chain offers another opportunity for introducing chirality. Established methods, such as those used in the synthesis of other complex natural products, can be adapted. These include asymmetric aldol (B89426) reactions employing chiral auxiliaries or stereoselective reduction of keto-intermediates, which allow for precise control over the stereochemistry of the final product.

The exploration of these advanced synthetic techniques would not only enable the production of specific stereoisomers of this compound analogs but also facilitate detailed studies into how chirality influences their biological interactions and potential therapeutic effects.

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards more sustainable and efficient manufacturing processes, with flow chemistry emerging as a key enabling technology. The principles of flow chemistry—performing chemical reactions in a continuous stream rather than in a traditional batch reactor—offer significant advantages, including enhanced safety, improved reaction control, higher yields, and reduced environmental impact.

The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising future direction. Continuous processing can lead to a substantial reduction in solvent usage and energy consumption compared to conventional batch methods. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize productivity and minimize waste.

The benefits of adopting sustainable methodologies are summarized in the table below.

| Feature | Batch Synthesis | Flow Chemistry |

| Process Type | Discontinuous | Continuous |

| Scalability | Often requires re-optimization | Linear and more predictable |

| Heat & Mass Transfer | Limited, can lead to hotspots | Highly efficient, superior control |

| Safety | Higher risk with large volumes | Smaller reaction volumes, inherently safer |

| Solvent/Energy Use | Generally higher | Reduced consumption, more sustainable |

| Reproducibility | Can be variable | High consistency and reproducibility |

By leveraging flow chemistry, the synthesis of imidazole-containing compounds can become more aligned with the principles of green chemistry, making it a more economically and environmentally viable process for potential larger-scale production.

Exploration of Novel Non-Clinical Bioactivity Mechanisms and Targets

While the specific biological targets of this compound are not yet defined, the imidazole (B134444) scaffold is a well-known privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. researchgate.netresearchgate.netmdpi.com Future research should focus on identifying the molecular targets and mechanisms of action through which this compound and its analogs exert potential biological effects in non-clinical settings.

Modern target identification strategies offer a powerful toolkit for this exploratory work. pharmafeatures.comresearchgate.net These methods move beyond traditional phenotypic screening to pinpoint the specific proteins or biological pathways a small molecule interacts with. nih.govfrontiersin.org Key approaches that could be employed include:

Affinity-Based Methods: This involves creating a chemical probe from the parent compound to "pull down" its binding partners from cell lysates, which are then identified using mass spectrometry. researchgate.net

Genetic and Genomic Approaches: Techniques like CRISPR-based screening can systematically assess how the knockdown or overexpression of specific genes affects cellular sensitivity to the compound, thereby revealing its mechanism of action. nih.gov

Computational Methods: In silico approaches, such as molecular docking and comparative profiling against databases of compounds with known targets, can generate hypotheses about potential binding partners and biological activities. pharmafeatures.com For instance, research on other 2-substituted imidazoles has shown their potential as inhibitors of enzymes like prolyl oligopeptidase, with molecular docking revealing specific binding interactions. acs.org

Discovering the non-clinical bioactivity and targets of this compound is a critical step in understanding its fundamental biological properties and assessing its potential for future therapeutic development. frontiersin.orgnih.gov

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling in Research

As research into this compound progresses, the need for highly sensitive and specific analytical methods becomes paramount. These techniques are essential for quantifying the compound at trace levels in complex matrices and for identifying its metabolic fate in biological systems during preclinical research.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this type of analysis, offering excellent sensitivity and structural identification capabilities. mdpi.com The development of optimized LC-MS methods will be crucial for pharmacokinetic studies. By carefully selecting mobile phases and chromatographic conditions, it is possible to achieve robust separation and quantification of imidazole derivatives. mdpi.comwiley.com

Metabolite profiling, a key component of preclinical development, involves identifying the biotransformation products of a parent compound. researchgate.net Ultra-high-performance liquid chromatography combined with quadrupole time-of-flight tandem mass spectrometry (UPLC-QTOF-MS/MS) is a powerful technique for this purpose. nih.gov It allows for the identification of metabolites generated through various metabolic pathways, such as oxidation and conjugation, by analyzing their mass fragmentation patterns. nih.govmdpi.com A systematic metabolite profiling study, combining in silico predictions with in vitro (e.g., liver microsomes) and in vivo experiments, would provide a comprehensive understanding of the metabolic stability and pathways of this compound. researchgate.netnih.gov

The table below outlines key analytical techniques and their applications in the research of this compound.

| Analytical Technique | Application | Key Information Provided |

| HPLC-MS/MS | Trace Analysis & Quantification | Precise measurement of compound concentration in biological fluids and tissues. |

| UPLC-QTOF-MS/MS | Metabolite Profiling | Identification and structural elucidation of metabolic products. |

| NMR Spectroscopy | Structural Confirmation | Unambiguous determination of the chemical structure of the parent compound and its metabolites. |

| In Silico Tools | Predictive Analysis | Prediction of potential sites of metabolism to guide experimental studies. |

The establishment of these advanced analytical methods will be fundamental to building a robust scientific foundation for any future investigation into the properties and behavior of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 4-(1-Methyl-1H-imidazol-2-yl)butanoic acid and its analogs?

- Methodological Answer: A typical approach involves condensation reactions between imidazole precursors and carboxylic acid derivatives. For example, alkylation of 1-methylimidazole with a bromobutanoic acid derivative under basic conditions can yield the target compound. Purification via recrystallization or column chromatography is critical to isolate the product . Optimization of reaction parameters (e.g., temperature, solvent polarity) is necessary to minimize byproducts like regioisomers.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the methyl group position on the imidazole ring and the butanoic acid chain. Aromatic protons in the imidazole ring typically resonate between δ 7.0–7.5 ppm, while the methyl group appears as a singlet near δ 3.7 ppm .

- FT-IR Spectroscopy: The carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H/O-H stretches (2500–3300 cm⁻¹) are key diagnostic peaks .

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula, with the molecular ion peak ([M+H]⁺) expected at m/z 183.1 .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer:

- Column Chromatography: Use silica gel with a gradient eluent (e.g., ethyl acetate/methanol) to separate polar impurities.

- Recrystallization: Ethanol/water mixtures are ideal due to the compound’s moderate solubility in polar solvents .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of derivatives?

- Methodological Answer:

- Data Collection: Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution data. Monitor crystal stability at 100 K to reduce thermal motion artifacts .

- Refinement: Employ SHELXL for structure refinement. Key parameters include anisotropic displacement for non-H atoms and hydrogen bonding analysis to validate the carboxyl group orientation .

- Visualization: ORTEP-3 can generate thermal ellipsoid plots to highlight structural distortions or intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) .

Q. How do substituent variations on the imidazole ring affect physicochemical properties?

- Methodological Answer:

- Systematic Studies: Synthesize analogs with substituents at the 4-/5-positions of the imidazole ring (e.g., halogens, alkyl groups). Compare logP values (HPLC-based) to assess hydrophobicity changes .

- Crystallographic Analysis: Substituent bulkiness can influence packing efficiency. For example, bulky groups like phenyl rings reduce crystal density (e.g., V = 1873.0 ų for a diphenyl analog ).

- Thermal Stability: Differential Scanning Calorimetry (DSC) can correlate melting points (e.g., mp 313–315°C for a related compound ) with substituent electronic effects.

Q. How can computational methods complement experimental data to study reactivity?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity at the imidazole ring .

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with imidazole-binding sites). Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How should researchers address contradictory biological activity data in imidazole derivatives?

- Methodological Answer:

- Assay Reprodubility: Test compounds across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity measurements .

- Structural Validation: Re-examine crystal structures to confirm the active conformation. For example, a twisted imidazole ring (dihedral angle > 10°) may reduce binding affinity .

Q. What experimental precautions are critical for handling air-sensitive derivatives?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.